アポプトゾール

説明

アポプトゾールは、アポトーシス活性化剤VIIとしても知られており、ヒートショックタンパク質Hsp70とHsc70の強力かつ選択的な阻害剤として作用する合成低分子です。これらのタンパク質は、タンパク質のフォールディング、ストレスからの保護、アポトーシスの調節など、細胞プロセスにおいて重要な役割を果たしています。 これらのタンパク質を阻害することにより、アポプトゾールは癌細胞のアポトーシスを誘導するため、癌研究および潜在的な治療応用における貴重な化合物となります .

2. 製法

合成経路と反応条件: アポプトゾールの合成は、重要な中間体の調製から始まる複数のステップを伴います。このプロセスには、一般的に以下のステップが含まれます。

イミダゾールコアの形成: イミダゾールコアは、アルデヒドとアミンを酸触媒の存在下で縮合反応させることにより合成されます。

置換反応: イミダゾールコアは、様々な芳香族化合物との置換反応を受け、トリフルオロメチル基やメトキシ基などの官能基を導入します。

最終結合: 最終ステップは、置換されたイミダゾールをベンザミド誘導体と塩基性条件下で結合させて、アポプトゾールを生成することです.

工業的製造方法: アポプトゾールの工業的製造は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、自動反応器、高純度試薬、厳格な品質管理対策の使用が含まれ、一貫性と収率が確保されます .

反応の種類:

酸化: アポプトゾールは、特にメトキシ基で酸化反応を受ける可能性があり、キノン誘導体の形成につながります。

還元: 還元反応は、イミダゾール環を標的にすることができ、その電子特性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化生成物: キノン誘導体。

還元生成物: 還元されたイミダゾール誘導体。

置換生成物: 様々な置換された芳香族化合物.

科学的研究の応用

作用機序

アポプトゾールは、ヒートショックタンパク質Hsp70とHsc70のATPアーゼドメインに結合し、その活性を阻害することで効果を発揮します。この阻害は、タンパク質のフォールディングプロセスを妨げ、感受性のある細胞でアポトーシスを誘導します。 分子標的はHsp70とHsc70のATPアーゼドメインであり、アポトーシスの経路の活性化とそれに続く細胞死につながります .

類似の化合物:

VER-155008: 同様の作用機序を持つ別のHsp70阻害剤。

ピフィスリン-μ: Hsp70を阻害し、抗癌活性を示しています。

MKT-077: 潜在的な抗癌特性を持つミトコンドリア標的Hsp70阻害剤.

アポプトゾールのユニークさ: アポプトゾールは、Hsp70とHsc70を阻害する際の高い選択性と効力によりユニークです。 様々な癌細胞株のアポトーシスを誘導する上で顕著な有効性を示しており、癌研究および潜在的な治療応用における貴重なツールとなっています .

生化学分析

Biochemical Properties

Apoptozole acts as a potent and selective inhibitor of the heat shock protein Hsp70. It interacts with the ATPase domain of Hsp70, inhibiting its activity. This interaction prevents the association of Hsp70 with apoptotic protease-activating factor 1, leading to the activation of caspases and induction of apoptosis . Apoptozole has been reported to possess strong affinity for the Hsp70 isoforms HSP72 and HSC70 . Additionally, Apoptozole forms aggregates under aqueous conditions, which could interact with Hsp70 proteins in a non-specific manner .

Cellular Effects

Apoptozole has significant effects on various types of cells and cellular processes. In cancer cells, Apoptozole induces apoptosis by promoting lysosomal membrane permeabilization, thereby triggering lysosome-mediated apoptosis . It also impairs autophagy in cancer cells due to its ability to disrupt lysosomal function . Furthermore, Apoptozole enhances immune responses to protein antigens by increasing the production of antibodies and stimulating the release of Th1 and Th2-type cytokines .

Molecular Mechanism

The molecular mechanism of Apoptozole involves its binding to the ATPase domain of Hsp70, inhibiting its activity. This inhibition disrupts the interaction of Hsp70 with apoptotic protease-activating factor 1, leading to caspase-dependent apoptosis . Apoptozole does not affect interactions of Hsp70 with other proteins such as ASK1, JNK, BAX, and AIF . Additionally, Apoptozole is translocated into lysosomes of cancer cells, where it induces lysosomal membrane permeabilization and promotes apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Apoptozole have been observed to change over time. Apoptozole forms aggregates under aqueous conditions, which could interact with Hsp70 proteins in a non-specific manner . The stability and degradation of Apoptozole in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Apoptozole vary with different dosages in animal models. Apoptozole has been shown to retard tumor growth in a xenograft mouse model without affecting mouse viability . The dosage-dependent effects of Apoptozole include the induction of caspase-dependent apoptosis and the enhancement of immune responses to protein antigens . High doses of Apoptozole may lead to toxic or adverse effects, but specific threshold effects have not been extensively documented.

Metabolic Pathways

Apoptozole is involved in metabolic pathways that include the inhibition of the ATPase activity of Hsp70. This inhibition leads to the disruption of protein homeostasis and the induction of apoptosis in susceptible cells . The metabolic pathways of Apoptozole also involve its interaction with Hsp70 isoforms HSP72 and HSC70 . The effects of Apoptozole on metabolic flux or metabolite levels have not been extensively studied.

Transport and Distribution

Apoptozole is transported and distributed within cells and tissues, primarily targeting lysosomes in cancer cells . The transporters or binding proteins that Apoptozole interacts with have not been extensively documented. Its localization to lysosomes suggests that it may interact with lysosomal transporters or binding proteins. The effects of Apoptozole on its localization or accumulation within cells have been observed in cancer cells, where it induces lysosomal membrane permeabilization and promotes apoptosis .

Subcellular Localization

The subcellular localization of Apoptozole is primarily within lysosomes of cancer cells . This localization is crucial for its activity, as it induces lysosomal membrane permeabilization and promotes lysosome-mediated apoptosis. Apoptozole does not have a significant effect on autophagy in cancer cells, unlike its conjugate Az-triphenylphosphonium, which localizes mainly to mitochondria and induces mitochondrial outer membrane permeabilization . The targeting signals or post-translational modifications that direct Apoptozole to lysosomes have not been extensively studied.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Apoptozole involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:

Formation of the Imidazole Core: The imidazole core is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

Substitution Reactions: The imidazole core undergoes substitution reactions with various aromatic compounds to introduce functional groups such as trifluoromethyl and methoxy groups.

Final Coupling: The final step involves coupling the substituted imidazole with a benzamide derivative under basic conditions to form Apoptozole.

Industrial Production Methods: Industrial production of Apoptozole follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield .

Types of Reactions:

Oxidation: Apoptozole can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the imidazole ring, potentially altering its electronic properties.

Substitution: The aromatic rings in Apoptozole can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed:

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced imidazole derivatives.

Substitution Products: Various substituted aromatic compounds.

類似化合物との比較

VER-155008: Another Hsp70 inhibitor with similar mechanisms of action.

Pifithrin-μ: Inhibits Hsp70 and has shown anticancer activity.

MKT-077: A mitochondrial-targeted Hsp70 inhibitor with potential anticancer properties.

Uniqueness of Apoptozole: Apoptozole is unique due to its high selectivity and potency in inhibiting Hsp70 and Hsc70. It has demonstrated significant efficacy in inducing apoptosis in various cancer cell lines, making it a valuable tool in cancer research and potential therapeutic applications .

特性

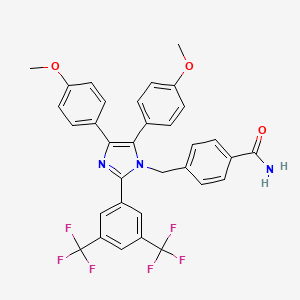

IUPAC Name |

4-[[2-[3,5-bis(trifluoromethyl)phenyl]-4,5-bis(4-methoxyphenyl)imidazol-1-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H25F6N3O3/c1-44-26-11-7-20(8-12-26)28-29(21-9-13-27(45-2)14-10-21)42(18-19-3-5-22(6-4-19)30(40)43)31(41-28)23-15-24(32(34,35)36)17-25(16-23)33(37,38)39/h3-17H,18H2,1-2H3,(H2,40,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMMTPFXOMAJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC4=CC=C(C=C4)C(=O)N)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H25F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027756 | |

| Record name | Apoptozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1054543-47-3 | |

| Record name | Apoptozole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1054543473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apoptozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APOPTOZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD0EH16QCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。